molecular formula C15H17N3O B12454000 4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline

4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline

Cat. No.: B12454000
M. Wt: 255.31 g/mol
InChI Key: OJJMJFBXRZKXPR-UHFFFAOYSA-N
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Description

4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline is a complex organic compound that features a morpholine ring and a pyrrole ring connected through an aniline linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline typically involves the condensation of 4-(morpholin-4-yl)aniline with pyrrole-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is often stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole or morpholine rings.

    Reduction: Reduced forms of the imine linkage.

    Substitution: Alkylated derivatives at the aniline nitrogen or pyrrole ring.

Scientific Research Applications

4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline is unique due to the presence of both a morpholine ring and a pyrrole ring, which can confer distinct chemical and biological properties. This dual-ring system can enhance the compound’s ability to interact with various molecular targets, making it a versatile scaffold for drug design and materials science.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1-(1H-pyrrol-2-yl)methanimine

InChI

InChI=1S/C15H17N3O/c1-2-14(16-7-1)12-17-13-3-5-15(6-4-13)18-8-10-19-11-9-18/h1-7,12,16H,8-11H2

InChI Key

OJJMJFBXRZKXPR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=CC3=CC=CN3

Origin of Product

United States

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